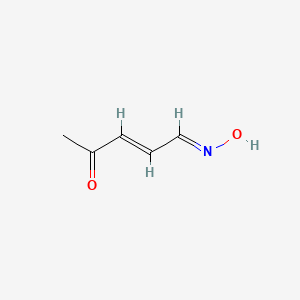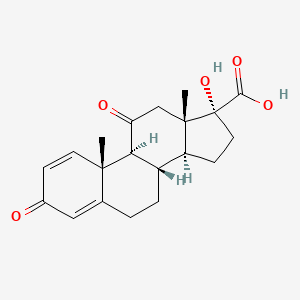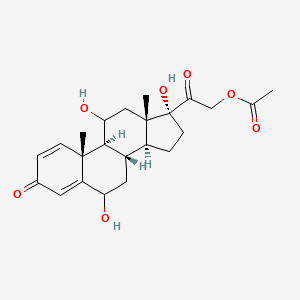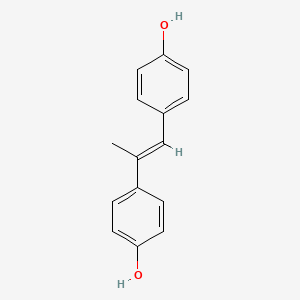
Benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)- is a heterocyclic aromatic compound containing a benzene ring with a nitro group and a methoxy group in the para position. It is a colorless liquid that is soluble in common organic solvents. The compound has been studied extensively for its unique properties and its applications in scientific research.
Mécanisme D'action
The exact mechanism by which benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)- acts is not fully understood. However, it is believed that the nitro group in the para position of the benzene ring is responsible for its unique properties. The nitro group is believed to act as an electron-withdrawing group, which leads to an increase in the electron density of the ring and a decrease in the electron density of the methoxy group. This electron shift leads to the formation of a resonance stabilized intermediate, which is believed to be responsible for the compound’s unique properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)- are not fully understood. However, the compound has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to have a protective effect against oxidative stress and to modulate the activity of certain enzymes. Additionally, the compound has been shown to have an effect on the expression of certain genes and to have an effect on cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)- in laboratory experiments include its low cost and its ease of synthesis. Additionally, the compound is relatively stable and does not require special handling or storage. The main limitation of using the compound in laboratory experiments is that it is not soluble in water and must be used in organic solvents.
Orientations Futures
There are a number of potential future directions for research on benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)-. These include further investigation into the biochemical and physiological effects of the compound, as well as further research into its potential applications in the synthesis of pharmaceuticals, dyes and pigments, and organic semiconductors. Additionally, further research into the synthesis of the compound and its derivatives may lead to new and more efficient synthesis methods. Finally, further research into the mechanism of action of the compound may lead to a better understanding of its unique properties and its potential applications.
Méthodes De Synthèse
Benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)- can be synthesized from benzene and nitrobenzene using a nitroalkylation reaction. The reaction involves the addition of nitrobenzene to benzene in the presence of a base such as potassium hydroxide. The resulting product is a nitroalkylated benzene derivative.
Applications De Recherche Scientifique
Benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)- has been used in a wide variety of scientific research applications. It has been used as a substrate in the synthesis of heterocyclic compounds and in the synthesis of polymers-based materials. It has also been used as a reagent in the synthesis of pharmaceuticals and in the synthesis of dyes and pigments. Additionally, the compound has been used in the synthesis of organic semiconductors and in the synthesis of organic light-emitting diodes.
Propriétés
IUPAC Name |
1-methoxy-4-nitro-3-[(E)-2-nitroethenyl]-2-phenylmethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c1-23-15-8-7-14(18(21)22)13(9-10-17(19)20)16(15)24-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMFMXZSFUHXQJ-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])C=C[N+](=O)[O-])OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])/C=C/[N+](=O)[O-])OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one](/img/structure/B1141447.png)
![1-C-[2,4-Bis(1,1-dimethylethoxy)-5-pyrimidinyl]-5-O-(1-methoxy-1-methylethyl)-2,3-O-(1-methylethylid](/img/no-structure.png)
![[(Methylthio)[[2-nitro-5-(propylthio)phenyl]imino]methyl]carbamic acid methyl ester](/img/structure/B1141449.png)

![(R)-Phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside](/img/structure/B1141451.png)


